3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine
CAS No.: 1227516-67-7
VCID: VC2766838
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure consists of a pyridine ring substituted with a chlorine atom, a methoxy group, and a trifluoromethyl group. The compound is identified by the CAS number 1227516-67-7 and has a molecular formula of C₈H₇ClF₃N, although some sources may list it as C₇H₅ClF₃NO due to variations in molecular weight calculations . Synthesis MethodsThe synthesis of 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to achieve high yields. Catalysts may be employed to enhance reaction rates and selectivity. Common methods for synthesizing trifluoromethylpyridine derivatives include chlorine/fluorine exchange reactions and the direct introduction of a trifluoromethyl group using active species like trifluoromethyl copper . Applications and Biological ActivityThis compound is significant in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties and reactivity. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes, while the methoxy group allows for potential hydrogen bonding with targets, influencing binding affinity and specificity. Although specific biological activities of 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine are not extensively documented, its derivatives and related compounds have shown potential in various therapeutic areas, including antibacterial and antimalarial applications . Stability and Reactivity3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine exhibits notable stability under standard conditions but reacts readily under specific conditions due to the presence of reactive functional groups. Its boiling and melting points are not extensively documented but are expected to align with similar pyridine derivatives. |
---|---|
CAS No. | 1227516-67-7 |
Product Name | 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine |
Molecular Formula | C7H5ClF3NO |
Molecular Weight | 211.57 g/mol |
IUPAC Name | 3-chloro-4-methoxy-2-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 |
Standard InChIKey | HLDPQYIPWXPXED-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=C1)C(F)(F)F)Cl |
Canonical SMILES | COC1=C(C(=NC=C1)C(F)(F)F)Cl |
PubChem Compound | 118704195 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume